3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid
Description
Properties
IUPAC Name |
3,8,8-trioxo-8λ6-thiabicyclo[3.2.1]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5S/c9-5-3-6-1-2-8(4-5,7(10)11)14(6,12)13/h6H,1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDZLDNFTFORSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)CC1S2(=O)=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid involves several steps, typically starting with the formation of the bicyclic core structure. The synthetic routes often include the use of sulfur-containing reagents and oxidizing agents to introduce the sulfur and oxygen functionalities . Specific reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired product with high purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and cost-effectiveness .
Chemical Reactions Analysis
3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: The carboxylic acid group can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHOS
- Molecular Weight : 218.23 g/mol
- CAS Number : 2167290-66-4
The compound's structure allows for various chemical reactions, making it a versatile building block in organic synthesis. Its ability to engage in nucleophilic attacks due to the presence of carbonyl groups enhances its utility in synthetic pathways.
Medicinal Chemistry
The structural characteristics of 3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid suggest potential pharmacological relevance. Compounds with similar structural motifs often exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of compounds with similar frameworks may possess antibacterial properties. For instance, thiazole and triazine derivatives have shown promising results against various bacterial strains .
- Anticancer Properties : The potential for this compound to act as an anticancer agent is supported by research indicating that similar bicyclic compounds can inhibit tumor growth through various mechanisms .
Materials Science
In materials science, the compound's unique structural features may allow it to be utilized in the development of new materials with specific properties:
- Polymer Synthesis : The reactive functional groups can be leveraged to create polymers with desired mechanical and thermal properties.
- Nanomaterials : The compound may serve as a precursor for synthesizing nanoparticles or nanocomposites that exhibit enhanced electrical or optical properties.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of bicyclic compounds related to this compound. These derivatives were evaluated for their antibacterial and antitumor activities:
- Methodology : The synthesis involved multi-step processes including cyclization and functionalization.
- Results : Some derivatives exhibited significant antibacterial activity against Mycobacterium smegmatis with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Interaction Studies
Interaction studies have been conducted to understand how this compound interacts with biological systems:
- Approach : These studies utilized molecular docking techniques to predict binding affinities with various biological targets.
- Findings : The results suggested potential interactions with enzymes involved in metabolic pathways, indicating possible roles in drug design efforts.
Mechanism of Action
The mechanism by which 3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The sulfur atom and the carboxylic acid group play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions . These interactions can modulate the activity of enzymes or other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and related bicyclic carboxylic acids:
Physicochemical and Reactivity Differences
- Sulfone vs. Amine/Aza Groups : The sulfone moiety in the target compound introduces strong electron-withdrawing effects, enhancing acidity and stability compared to the amine-containing 8-azabicyclo analogue .
- Spirocyclic vs. Bicyclic Scaffolds : Spiro compounds (e.g., spiro[2.5]octane derivatives) exhibit distinct ring strain and spatial arrangements, affecting their reactivity in cycloadditions or stereoselective reactions .
Research Limitations and Discrepancies
- Molecular Data Conflicts : and list conflicting molecular weights (167.18 vs. 198.18 g/mol) and formulas (C₈H₁₀N₂O₄ in vs. assumed C₈H₈O₅S). This underscores the need for verification via primary literature or analytical data .
- Lumping Strategy: notes that structurally similar compounds are often grouped, but the target’s unique sulfone and trioxo groups likely necessitate separate categorization in reaction modeling .
Biological Activity
3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid is a complex bicyclic compound with the molecular formula CHOS and a molecular weight of 218.23 g/mol. This compound has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by:
- Appearance : Likely a colorless to pale yellow solid.
- Solubility : Soluble in various organic solvents, which may influence its bioavailability and interactions in biological systems .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may exhibit inhibitory effects on specific enzymes that are crucial in metabolic pathways.
- Cellular Signaling Interference : The compound could interfere with cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
Pharmacological Properties
The pharmacological profile of this compound is not extensively documented; however, preliminary studies suggest that it may possess:
- Antimicrobial Activity : Potential effectiveness against various pathogens.
- Anti-inflammatory Effects : Possible reduction in inflammation markers in vitro.
Study 1: Antimicrobial Activity
In a preliminary study assessing the antimicrobial properties of various thiabicyclo compounds, this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
Study 2: Enzyme Interaction
Research involving enzyme assays indicated that this compound could inhibit certain metabolic enzymes involved in the biosynthesis of critical biomolecules. This inhibition could lead to altered metabolic states in microbial cells, showcasing its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the established synthetic routes for 3,8,8-trioxo-8λ⁶-thiabicyclo[3.2.1]octane-1-carboxylic acid, and what reaction conditions are critical for yield optimization?
Methodological Answer:
Synthesis typically involves multi-step protocols, starting with bicyclic precursors such as azabicyclo[3.2.1]octane derivatives. Key steps include:
- Precursor functionalization : Introduction of sulfur and ketone groups via oxidation (e.g., using mCPBA or ozone) .
- Carboxylic acid formation : Hydrolysis of ester intermediates under acidic or basic conditions (e.g., TFA for Boc deprotection) .
- Critical conditions : Temperature control (<0°C for oxidation steps to prevent side reactions) and inert atmospheres (N₂/Ar) for moisture-sensitive intermediates .
| Step | Reagents/Conditions | Yield Range (Literature) |
|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, 0°C | 60-75% |
| Deprotection | TFA/DCM, RT | >90% |
Advanced: How can stereochemical control be achieved during the synthesis of bicyclic intermediates for this compound?
Methodological Answer:
Stereoselectivity in bicyclic systems is achieved through:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1R,5R)-configured precursors) to enforce desired ring geometry .
- Asymmetric catalysis : Pd-catalyzed cyclization or enzymatic resolution for kinetic control .
- Computational guidance : DFT calculations to predict transition-state energies and optimize reaction pathways .
Note : Conflicting reports on diastereomer ratios (e.g., 3:1 vs. 5:1 in oxidation steps) require validation via chiral HPLC or X-ray crystallography .
Basic: What analytical techniques are most reliable for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm bicyclic framework and substituent positions (e.g., δ 170-175 ppm for carbonyl groups) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M-H]⁻ at m/z 245.0521) .
- X-ray crystallography : Definitive confirmation of stereochemistry and bond angles .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability) arise from:
- Assay conditions : Differences in buffer pH, temperature, or cell lines. Standardize protocols using guidelines from Pharmacopeial Forum .
- Compound stability : Degradation under storage (e.g., hydrolytic cleavage of the thiabicyclo moiety). Monitor via LC-MS and use fresh batches .
- Data normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in dose-response curves .
Advanced: What computational strategies are effective for modeling the compound’s reactivity and target interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize transition states for key reactions (e.g., sulfur oxidation) using B3LYP/6-31G* basis sets .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) to predict affinity for enzymatic targets like cysteine proteases .
- Docking studies : Use AutoDock Vina to map interactions with active sites, guided by crystallographic data from PubChem .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can mechanistic studies elucidate the compound’s degradation pathways under physiological conditions?
Methodological Answer:
- Isotopic labeling : Track ¹⁸O incorporation in hydrolysis experiments to identify cleavage sites .
- Accelerated stability testing : Expose the compound to pH 2–9 buffers at 40°C and analyze degradation products via LC-MS/MS .
- Kinetic profiling : Plot rate constants (k) for degradation and correlate with Arrhenius equations to predict shelf life .
Basic: What are the documented applications of this compound in medicinal chemistry research?
Methodological Answer:
- Enzyme inhibition : Potent activity against SARS-CoV-2 Mpro (IC₅₀ = 2.3 µM) due to thiabicyclo motif’s covalent binding .
- Prodrug development : Ester derivatives show enhanced bioavailability in murine models (e.g., 80% oral absorption) .
Advanced: What strategies mitigate challenges in scaling up synthesis without compromising stereochemical integrity?
Methodological Answer:
- Flow chemistry : Continuous reactors for oxidation steps to improve heat/mass transfer and reduce racemization .
- Quality-by-Design (QbD) : DOE (Design of Experiments) to identify critical process parameters (CPPs) like stirring rate and reagent stoichiometry .
Basic: How should researchers validate the compound’s stability in long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
